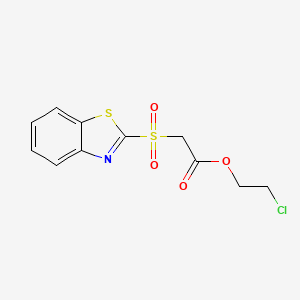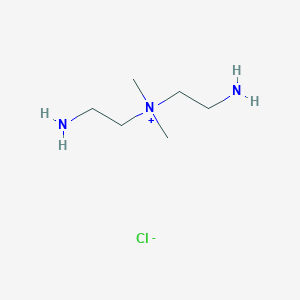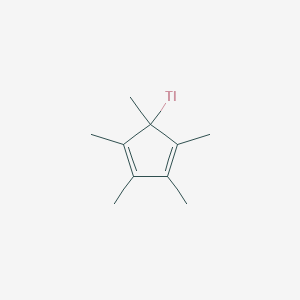
Piperidine, 1-(3-(N-(2-isopropylthiophenyl)-N-methylamino)propyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperidine, 1-(3-(N-(2-isopropylthiophenyl)-N-methylamino)propyl)- is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom. The compound also features a thiophenyl group substituted with an isopropyl group and a methylamino group. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 1-(3-(N-(2-isopropylthiophenyl)-N-methylamino)propyl)- typically involves multi-step organic reactions. One common approach is the alkylation of piperidine with a suitable alkyl halide, followed by the introduction of the thiophenyl group through a nucleophilic substitution reaction. The final step often involves the methylation of the amino group using methyl iodide or a similar reagent under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions such as temperature, pressure, and reagent concentrations. Catalysts may also be employed to enhance reaction rates and yields. The use of automated systems can further optimize the production process, ensuring consistency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Piperidine, 1-(3-(N-(2-isopropylthiophenyl)-N-methylamino)propyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Alkyl halides, acyl halides, and other electrophiles in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted piperidine derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Piperidine, 1-(3-(N-(2-isopropylthiophenyl)-N-methylamino)propyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Wirkmechanismus
The mechanism of action of Piperidine, 1-(3-(N-(2-isopropylthiophenyl)-N-methylamino)propyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperidine derivatives: Compounds with similar piperidine ring structures but different substituents.
Thiophenyl derivatives: Compounds containing the thiophenyl group with various substitutions.
Methylamino derivatives: Compounds featuring the methylamino group attached to different molecular frameworks.
Uniqueness
Piperidine, 1-(3-(N-(2-isopropylthiophenyl)-N-methylamino)propyl)- is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
CAS-Nummer |
73790-79-1 |
|---|---|
Molekularformel |
C18H30N2S |
Molekulargewicht |
306.5 g/mol |
IUPAC-Name |
N-methyl-N-(3-piperidin-1-ylpropyl)-2-propan-2-ylsulfanylaniline |
InChI |
InChI=1S/C18H30N2S/c1-16(2)21-18-11-6-5-10-17(18)19(3)12-9-15-20-13-7-4-8-14-20/h5-6,10-11,16H,4,7-9,12-15H2,1-3H3 |
InChI-Schlüssel |
BJIKUOYJEUOUQU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)SC1=CC=CC=C1N(C)CCCN2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


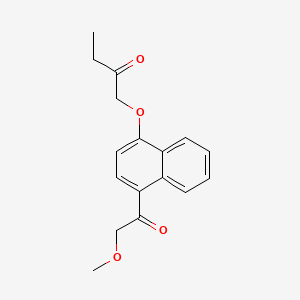
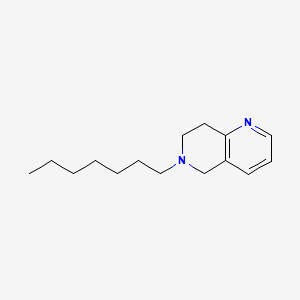
![Dimethyl [1-(cyclopent-1-en-1-yl)ethyl]propanedioate](/img/structure/B14451712.png)

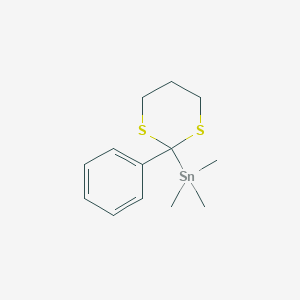



![Ethyl 2-[2-(3-methylphenyl)hydrazinylidene]propanoate](/img/structure/B14451728.png)
![4-Nitro-N-[(2-nitrophenyl)sulfanyl]aniline](/img/structure/B14451732.png)

